N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is an organic compound belonging to the class of acetamides It features a 2-methoxy-2,3-dihydro-1H-inden-2-yl group attached to a methyl acetamide moiety
Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, which has led to the development of new useful derivatives .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives’ action depend on their specific biological activities. For example, some indole derivatives have shown inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the cyclization of substituted 4-nitro-3-phenylbutanoic acid, followed by reduction and dehydration steps.
Acetamide Formation: The indene derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide.
Reduction: Formation of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the indene moiety.
N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the presence of both the indene and acetamide moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-9-13(16-2)7-11-5-3-4-6-12(11)8-13/h3-6H,7-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYHZSUVXYTECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CC2=CC=CC=C2C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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